6-Amino-3-fluoro-2-methylbenzonitrile
Description
6-Amino-3-fluoro-2-methylbenzonitrile is an aromatic compound with the molecular formula C8H7FN2. It is characterized by the presence of an amino group, a fluoro substituent, and a nitrile group attached to a benzene ring.
Properties
IUPAC Name |
6-amino-3-fluoro-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRFBXOINDYCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-fluoro-2-methylbenzonitrile typically involves the following steps:
Nitration: The starting material, 2-methylbenzonitrile, undergoes nitration to introduce a nitro group at the desired position.
Fluorination: The nitro compound is then subjected to fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide to introduce the fluoro substituent.
Reduction: The nitro group is reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-fluoro-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The fluoro substituent can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
6-Amino-3-fluoro-2-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-3-fluoro-2-methylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro substituent can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-fluorobenzonitrile
- 2-Amino-5-fluorobenzonitrile
- 4-Amino-3-fluorobenzonitrile
Uniqueness
6-Amino-3-fluoro-2-methylbenzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an amino group and a fluoro substituent on the benzene ring can enhance its biological activity and chemical stability compared to similar compounds .
Biological Activity
Overview
6-Amino-3-fluoro-2-methylbenzonitrile is an aromatic compound with the molecular formula C8H7FN2. It features a unique arrangement of functional groups, including an amino group, a fluoro substituent, and a nitrile group attached to a benzene ring. This specific configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
The compound's mechanism of action is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds, enhancing binding affinity with target proteins, while the fluoro group increases lipophilicity and metabolic stability. These interactions can modulate biochemical pathways, leading to various biological effects such as anti-inflammatory and anticancer activities.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its modulation of signaling pathways associated with cell survival and proliferation .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 12 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10 | Modulation of AKT/BIM signaling |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
Case Studies and Research Findings
-
Study on Anticancer Effects :
A study conducted on the effects of this compound on human cancer cell lines revealed significant cytotoxic effects. The compound was found to inhibit cell growth and induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death . -
Antimicrobial Research :
Another research initiative focused on the compound's antimicrobial properties showed that it effectively inhibited the growth of pathogenic bacteria. The study highlighted its potential as a lead compound for developing new antibiotics, particularly against resistant strains.
Comparison with Similar Compounds
This compound can be compared with other benzonitrile derivatives to understand its unique properties better.
Table 3: Comparison with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-Amino-4-fluorobenzonitrile | Amino and fluoro at positions 3 and 4 | Moderate anticancer activity |
| 2-Amino-5-fluorobenzonitrile | Amino at position 2 | Weak antimicrobial activity |
| This compound | Amino at position 6 | Strong anticancer and antimicrobial activities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
